Man5GlcNAc

Descripción general

Descripción

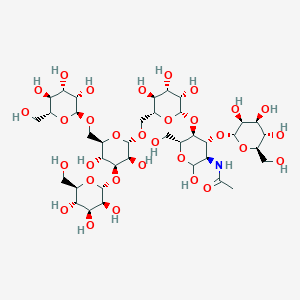

Man5GlcNAc is a glycoprotein that is expressed in the Golgi apparatus of mammalian cells . It is cleaved by alpha-mannosidase II and alpha-mannosidase I, which are enzymes located in the Golgi apparatus . It is a quintessential molecule assuming a pivotal function in the realm of drug discovery aimed at studying glycosylation-related maladies including cancer, diabetes, and hereditary anomalies .

Synthesis Analysis

Man5GlcNAc is synthesized in the Golgi apparatus of mammalian cells . It is cleaved by alpha-mannosidase II and alpha-mannosidase I, enzymes located in the Golgi apparatus . The synthesis of Man5GlcNAc involves the ordered assembly of a Glc3Man9GlcNAc2 core oligosaccharide that is linked to the lipid carrier Dol-PP .Molecular Structure Analysis

The molecular formula of Man5GlcNAc is C38H65NO31 . Its average mass is 1031.911 Da and its monoisotopic mass is 1031.354004 Da . The structure of Man5GlcNAc includes 30 defined stereocentres .Chemical Reactions Analysis

Man5GlcNAc is cleaved by alpha-mannosidase II and alpha-mannosidase I, enzymes located in the Golgi apparatus . The addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of nuclear and cytoplasmic proteins is an abundant, unique post-translational modification governing important biological processes .Aplicaciones Científicas De Investigación

Role in Plant Development and Ripening

- Man5GlcNAc has been identified in tomato pericarp tissue and is one of several unconjugated N-glycans found in tomato vegetative tissues. It plays a role in delaying the ripening of tomato fruit when applied exogenously, suggesting its involvement in modulating plant developmental processes (Yunovitz & Gross, 1996). Additional studies have shown that Man5GlcNAc interacts with other compounds like indole-3-acetic acid (IAA) and lectins, influencing the ripening process of tomatoes (Yunovitz & Gross, 1994).

Involvement in Glycoprotein Biosynthesis

- Research on Saccharomyces cerevisiae has revealed the role of Man5GlcNAc in glycoprotein biosynthesis. It is involved in the processing of specific glycoproteins, as demonstrated in studies isolating genes encoding specific processing alpha-mannosidases (Camirand et al., 1991). Additionally, the production of human-compatible high mannose-type sugar chains, including Man5GlcNAc2, in yeast mutants indicates its potential application in biotechnological processes (Chiba et al., 1998).

Research in Other Biological Systems

- Studies have also explored the role of Man5GlcNAc in various other biological systems. For instance, research on human hepatocellular carcinoma HepG2 cells has shown the involvement of Man5GlcNAc in the processing of polymannose oligosaccharides (Saint-Pol et al., 1997). Similarly, the investigation of free oligosaccharides in HepG2 cells has highlighted its role in intracellular compartmentalization and degradation processes (Moore & Spiro, 1994).

Glycan Processing in Plants

- The presence of GlcNAc transferase I in plants, which catalyzes the transfer of GlcNAc to Man5GlcNAc, suggests its role in glycan processing in plant systems (Szumiło et al., 1986).

Implications in Other Organisms

- Research has extended to other organisms as well, like Trypanosoma brucei, demonstrating site-specific N-glycosylation involving Man5GlcNAc (Manthri et al., 2008). The study of insect cells also shows processing of asparagine-linked oligosaccharides, involving Man5GlcNAc (Altmann et al., 1993).

Role in Human Physiology

- In human placenta, Man5GlcNAc is involved in the processing of high-mannose asparagine-linked oligosaccharides, indicating its importance in human physiological processes (Henner et al., 1983).

Implications in Mammalian Systems

- In mammalian systems, studies on cytosolic α-mannosidase (Man2c1)-deficient mice have shown the accumulation of free oligosaccharides, including Man5GlcNAc, leading to tissue damage and highlighting its significance in mammalian biology (Paciotti et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5S,6R)-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO31/c1-8(44)39-15-31(69-36-26(55)22(51)17(46)10(3-41)64-36)30(12(5-43)62-33(15)59)68-38-28(57)24(53)19(48)13(67-38)6-61-35-29(58)32(70-37-27(56)23(52)18(47)11(4-42)65-37)20(49)14(66-35)7-60-34-25(54)21(50)16(45)9(2-40)63-34/h9-38,40-43,45-59H,2-7H2,1H3,(H,39,44)/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33?,34+,35+,36-,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKKRHDCADDMHT-DKEJTUOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Man5glcnac | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)

![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)

![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)